Gestonorone acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13(23)22(26-14(2)24)11-9-20-19-6-4-15-12-16(25)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLFKWJINJVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of Gestonorone Acetate
Established Chemical Synthesis Routes for Gestonorone (B1671453) Acetate (B1210297) and Related Precursors
Directly documented chemical synthesis routes for Gestonorone acetate are not extensively detailed in the provided literature. However, its structure as the C17α acetate ester of gestronol (17α-hydroxy-19-norprogesterone) wikipedia.org implies that a chemical synthesis would involve the preparation of the precursor, gestronol, followed by its acetylation. Gestronol itself is a derivative of 19-norprogesterone (B1209251). While specific multi-step chemical synthesis pathways for gestronol or its immediate precursors are not elaborated upon in the search results, the general understanding of steroid chemistry suggests that such routes would involve complex cyclization, functionalization, and modification steps typical for steroid synthesis. Related compounds like gestrinone, a triolefin 19-norsteroidal compound with progestational and estrogen antagonist activity, have been synthesized through various chemical routes, often involving dehydration and other modifications of steroid skeletons thomastobin.comgoogle.com.
Biotransformational Synthesis and Derivatization of this compound
Biotransformation offers a significant avenue for modifying this compound, leading to novel derivatives with potentially altered biological activities. Microbial catalysis has been particularly explored for these transformations.
Microorganisms possess enzymatic machinery capable of performing highly specific chemical modifications on complex organic molecules like steroids. This capability has been leveraged to functionalize this compound.
The fungus Cunninghamella blakesleeana (specifically strain ATCC 8688) has been identified as a biocatalyst for the transformation of this compound nih.govpatentguru.compatentguru.comjustia.comjustia.com. Incubation of this compound with this fungus under controlled conditions has yielded a new derivative through hydroxylation.
The biotransformation of this compound by Cunninghamella blakesleeana (ATCC 8688) resulted in the formation of a novel analogue, identified as 17α-acetoxy-10β,11β-dihydroxy-progesterone nih.govpatentguru.compatentguru.comjustia.comjustia.com. This product represents a significant chemical transformation, involving the addition of hydroxyl groups at the 10β and 11β positions of the steroid nucleus.
The isolation and structural elucidation of this new metabolite were achieved through modern spectroscopic techniques. High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) provided data consistent with the addition of two oxygen atoms, showing a [M−H]+• ion at m/z 391.1265, corresponding to the molecular formula C22H31O6 justia.com. Infrared (IR) spectroscopy revealed a broad absorption band at 3512 cm−1, indicative of the presence of hydroxyl groups justia.com. Further confirmation and detailed structural assignment were obtained through comprehensive 1D- and 2D-Nuclear Magnetic Resonance (NMR) spectral data justia.com.
Table 1: Biotransformation of this compound
| Substrate | Microorganism | Product | Key Characterization Methods | Notes |
| This compound | Cunninghamella blakesleeana (ATCC 8688) | 17α-acetoxy-10β,11β-dihydroxy-progesterone | HRFAB-MS, IR, NMR | This biotransformation yields a new analogue, characterized by dihydroxylation at the 10β and 11β positions. The product has been evaluated for aromatase inhibitory potential, showing activity comparable to established inhibitors. The transformation involves specific enzymatic hydroxylation, adding complexity to the steroid scaffold. nih.govpatentguru.compatentguru.comjustia.comjustia.com |
Iii. Molecular Pharmacology and Receptor Interaction Profiles of Gestonorone Acetate
Progesterone (B1679170) Receptor Agonism and Binding Kinetics
The principal mechanism of action for gestonorone (B1671453) acetate (B1210297), like other progestins, is its role as an agonist at the progesterone receptor (PR). Upon binding, the gestonorone acetate-receptor complex modulates the transcription of target genes, leading to the physiological effects associated with progestin activity. patsnap.com
Direct quantitative binding affinity data for this compound is not extensively detailed in publicly available literature. However, its binding characteristics can be inferred from its molecular structure and the properties of its parent compound, gestonorone (17α-hydroxy-19-norprogesterone).
The parent molecule, gestonorone, demonstrates a relatively low affinity for the progesterone receptor, measured at approximately 12.5% of the affinity of natural progesterone. wikipedia.org The introduction of a 17α-hydroxyl group to the 19-norprogesterone (B1209251) structure is known to significantly decrease binding affinity for the progesterone receptor. nih.gov
Crucially, the esterification of this 17α-hydroxyl group, in this case by an acetate moiety, is a key structural modification. Structure-activity relationship studies on similar 19-norprogesterone derivatives have shown that acetylation of the 17α-hydroxyl group can dramatically increase the binding affinity for the progesterone receptor. nih.gov For instance, the addition of an acetate group to nomegestrol (B1679828) transforms it into a potent progestin with high receptor affinity. nih.gov Based on this established principle, it is projected that this compound possesses a substantially higher and more potent binding affinity for the progesterone receptor than its precursor, gestonorone. This enhancement is attributed to the C17-α acetylation, a modification known to optimize ligand binding and transcriptional activity in the progesterone receptor. nih.gov
The selectivity of a progestin for the progesterone receptor over other steroid receptors is a critical aspect of its pharmacological profile. Progestins derived from 19-norprogesterone are generally characterized by a high degree of specificity for the progesterone receptor. nih.govtaylorandfrancis.com They are often referred to as "pure" progestational molecules because they tend to bind almost exclusively to the PR without significant interaction with other steroid receptors. nih.gov
The following table provides a comparative view of the relative binding affinity (RBA) of various steroidal progestogens for the human progesterone receptor, with progesterone set as the reference standard (100%).
| Compound | Structural Class | Relative Binding Affinity (%) for Progesterone Receptor (PR) |
|---|---|---|
| Progesterone | Pregnane (B1235032) | 100 |
| Levonorgestrel | Gonane | 170 |
| Gestodene | Gonane | 190 |
| Norethisterone | Estrane | 150 |
| Medroxyprogesterone (B1676146) Acetate | Pregnane | 100 |
| Nomegestrol Acetate | 19-Norprogesterone | 100 |
| Drospirenone | Spironolactone-derived | 50 |
Data compiled from multiple sources for comparative purposes. Actual values may vary between studies.
Non-Progesterone Receptor Steroid Hormone Receptor Interactions
A key feature of modern synthetic progestins is their specificity, which minimizes off-target effects. This compound's classification as a 19-norprogesterone derivative suggests a favorable profile with limited interaction with androgen, glucocorticoid, and estrogen receptors. nih.gov
Progestins derived from 19-nortestosterone (e.g., norethisterone, levonorgestrel) are known to retain some affinity for the androgen receptor (AR), which can lead to androgenic side effects. nih.govnih.gov In contrast, derivatives of 19-norprogesterone, such as this compound, are specifically designed to minimize this interaction and are noted for their lack of androgenic activity. nih.govtaylorandfrancis.com This structural distinction is critical, as the removal of the C19 methyl group from a progesterone backbone, rather than a testosterone (B1683101) backbone, results in a molecule with high progestational specificity. Therefore, this compound is predicted to have a very low binding affinity for the androgen receptor.
| Compound | Relative Binding Affinity (%) for Androgen Receptor (AR) |
|---|---|
| Dihydrotestosterone (B1667394) (DHT) | 100 |
| Levonorgestrel | 60 |
| Gestodene | 35 |
| Norethisterone | 15 |
| Medroxyprogesterone Acetate | 15 |
| Nomegestrol Acetate | <1 |
| Drospirenone | <1 (Anti-androgenic) |
| Progesterone | <1 (Anti-androgenic) |
Data compiled from multiple sources for comparative purposes. Actual values may vary between studies.
The potential for progestins to interact with the glucocorticoid receptor (GR) varies significantly based on their chemical structure. Some pregnane derivatives, for instance, show considerable binding affinity for the GR. However, studies on 19-norprogesterone derivatives, the class to which this compound belongs, indicate very little activity at the glucocorticoid receptor level. nih.govnih.gov This suggests that this compound is unlikely to elicit significant glucocorticoid or anti-glucocorticoid effects.
| Compound | Relative Binding Affinity (%) for Glucocorticoid Receptor (GR) |
|---|---|
| Dexamethasone | 100 |
| Medroxyprogesterone Acetate | 10 |
| Gestodene | 6 |
| Progesterone | 3 |
| Levonorgestrel | <1 |
| Norethisterone | <1 |
| Nomegestrol Acetate | <0.1 |
Data compiled from multiple sources for comparative purposes. Actual values may vary between studies.
Synthetic progestins are not designed to bind to the estrogen receptor (ER), and significant interaction is rare. The 19-norprogesterone derivatives are specifically noted to be devoid of estrogenic activity. nih.govtaylorandfrancis.com While some progestins derived from 19-nortestosterone have been shown to possess very weak estrogenic properties, this is not a characteristic of the 19-norprogesterone class. nih.gov Therefore, this compound is not expected to have any meaningful binding affinity for either the alpha (ERα) or beta (ERβ) forms of the estrogen receptor, nor is it expected to produce estrogenic or anti-estrogenic effects via this pathway. patsnap.com
Mineralocorticoid Receptor Interaction Evaluation
The interaction of this compound with the mineralocorticoid receptor (MR) is not extensively documented in dedicated studies. However, its likely profile can be inferred from structure-activity relationship analyses of its parent compound, 19-norprogesterone, and related derivatives.
Progesterone itself is known to be an antagonist at the mineralocorticoid receptor. frontiersin.org In contrast, its derivative, 19-norprogesterone, acts as a partial agonist at the MR, producing mineralocorticoid effects in animal models. wikipedia.org This suggests that the absence of the C19 methyl group can significantly alter the interaction with the mineralocorticoid receptor. wikipedia.org
Further chemical modifications to the 19-norprogesterone structure, such as those present in this compound (which is 17α-hydroxy-19-norprogesterone acetate), have been shown to drastically reduce affinity for the MR. A structure-activity relationship study revealed that the introduction of a 17α-hydroxyl group to 19-norprogesterone, creating gestronol (17α-hydroxy-19-norprogesterone), decreased its affinity for the rat mineralocorticoid receptor to 13% of that of aldosterone (B195564). wikipedia.org The subsequent acetylation of this 17α-hydroxy group, as seen in this compound, has been observed in similar compounds to nearly abolish MR affinity. wikipedia.org For example, the acetylation of the 17α-hydroxy group of nomegestrol (a related 19-norprogesterone derivative) reduced its MR affinity to just 0.23% of aldosterone's. wikipedia.org
This evidence strongly suggests that this compound has a very low affinity for the mineralocorticoid receptor and is therefore unlikely to exert significant mineralocorticoid or anti-mineralocorticoid effects. This is consistent with its esterified counterpart, gestonorone caproate, which is reported to be a pure progestogen with no mineralocorticoid effects.
Table 1: Relative Binding Affinity of this compound and Related Compounds for the Mineralocorticoid Receptor (MR)
| Compound | Structural Relationship to this compound | Reported Mineralocorticoid Receptor Affinity/Activity |
|---|---|---|
| Aldosterone | Reference Agonist | High (Endogenous Ligand) |
| Progesterone | Parent Steroid Class | Antagonist |
| 19-Norprogesterone | Parent Compound | Partial Agonist; 47% of aldosterone affinity for rat MR wikipedia.org |
| Gestronol (17α-hydroxy-19-norprogesterone) | Immediate Precursor | Decreased affinity; 13% of aldosterone affinity for rat MR wikipedia.org |
| This compound | Target Compound | Likely negligible affinity based on structure-activity relationships wikipedia.org |
Mechanisms of Cellular and Molecular Action
Genomic Mechanisms: Modulation of Gene Transcription via Progesterone Response Elements
The primary mechanism of action for this compound, like other synthetic progestins, is through the classical genomic pathway mediated by nuclear progesterone receptors (PR). patsnap.compatsnap.com This process involves the direct regulation of gene expression to elicit a physiological response.
The mechanism unfolds as follows:
Receptor Binding: this compound, being a lipophilic steroid, diffuses across the cell membrane and binds to the intracellular progesterone receptors (PR-A and PR-B) located in the cytoplasm. This binding activates the receptor.
Conformational Change and Dimerization: Upon ligand binding, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, and forms a dimer (a complex of two receptor units).
Nuclear Translocation: This activated hormone-receptor complex is then translocated into the cell nucleus. patsnap.com
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs), which are located in the promoter regions of target genes. frontiersin.orgpatsnap.com
Gene Transcription Modulation: The binding of the this compound-PR complex to PREs allows for the recruitment of co-activators or co-repressors, thereby modulating the transcription of progesterone-responsive genes. patsnap.com This either enhances or inhibits the synthesis of messenger RNA (mRNA), which in turn leads to an altered production of specific proteins that carry out the cellular response.
As a derivative of 19-norprogesterone, this compound is expected to be a potent progestogen. Studies on related 19-norprogesterone compounds have shown that the addition of an acetate group to the 17α-hydroxyl position can result in a potent progestin with a high affinity for the progesterone receptor. nih.gov This high-affinity binding is the critical initiating step for the genomic actions that underlie its progestogenic effects.
Iv. Enzymatic Modulation and Biochemical Effects of Gestonorone Acetate
Aromatase Enzyme Inhibitory Activity
Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens. The inhibition of this enzyme is a key strategy in the treatment of estrogen-dependent diseases.
Research has demonstrated that gestonorone (B1671453) acetate (B1210297) exhibits significant inhibitory activity against human aromatase in vitro. Studies have reported an IC50 value of 0.7405 ± 0.0241 μM for gestonorone acetate. Furthermore, a metabolite, 17α-acetoxy-10β,11β-dihydroxy-progesterone, also shows notable aromatase inhibition with an IC50 value of 0.827 ± 0.066 μM. These findings establish this compound as a potent inhibitor of human aromatase.
Table 1: In Vitro Aromatase Inhibitory Activity of this compound and its Metabolite
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.7405 ± 0.0241 |
| 17α-acetoxy-10β,11β-dihydroxy-progesterone | 0.827 ± 0.066 |
IC50 values represent the concentration of the compound required to inhibit 50% of the aromatase enzyme activity in vitro.
When compared to established aromatase inhibitors, the potency of this compound is noteworthy. For instance, the standard steroidal aromatase inhibitor, exemestane (B1683764), displays an IC50 value of 0.232 ± 0.03 μM in the same in vitro assays. While exemestane is more potent, this compound's inhibitory concentration is in the sub-micromolar range, indicating a significant potential for aromatase modulation. The third-generation non-steroidal aromatase inhibitors, anastrozole (B1683761) and letrozole (B1683767), are also highly potent, with letrozole generally demonstrating greater suppression of aromatase activity than anastrozole in clinical settings. nih.govnih.gov Further kinetic studies are required to fully elucidate the comparative dynamics of this compound in relation to these widely used inhibitors.
Table 2: Comparative In Vitro Aromatase Inhibition
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.7405 ± 0.0241 |
| Exemestane (Reference) | 0.232 ± 0.03 |
A lower IC50 value indicates greater potency.
This compound is a derivative of 19-norprogesterone (B1209251). The structure-activity relationships (SAR) for progesterone (B1679170) and its derivatives concerning aromatase inhibition are complex. Generally, the steroid's core structure is crucial for binding to the active site of the aromatase enzyme. For 19-norprogesterone derivatives, modifications at various positions on the steroid nucleus can significantly impact their affinity and inhibitory activity.
Impact on Steroid Biosynthesis and Metabolism-Related Enzymes
Beyond its effects on aromatase, this compound has the potential to modulate other enzymes that play a pivotal role in the synthesis and metabolism of steroid hormones.
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions related to high levels of androgens. Some progestins, particularly those derived from 19-nortestosterone, have been shown to inhibit 5α-reductase activity. oup.com While gestonorone itself is a 19-norprogesterone derivative, its direct inhibitory effect on 5α-reductase requires more specific investigation. Progesterone itself has demonstrated significant inhibition of 5α-reductase. oup.com Given the structural similarities, it is plausible that this compound may also possess 5α-reductase inhibitory properties, but detailed kinetic data for this compound are not yet available.
Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that are crucial for the interconversion of active and inactive forms of steroid hormones. Specifically, 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) is involved in the inactivation of potent estrogens and androgens. It catalyzes the conversion of estradiol (B170435) to the less potent estrone (B1671321) and testosterone to androstenedione. nih.govresearchgate.net
The expression of 17β-HSD2 in the endometrium is regulated by progestins. nih.gov Progesterone, for instance, is known to upregulate the expression of 17β-HSD2, thereby promoting the inactivation of estradiol and exerting an anti-estrogenic effect. nih.gov This modulation is a key aspect of progesterone's action on the endometrium. Given that this compound is a potent progestin, it is hypothesized that it may exert a similar regulatory influence on 17β-HSD2 expression and activity. However, direct studies confirming and quantifying the modulatory effects of this compound on 17β-HSD2 are needed to fully understand its impact on local steroid metabolism.
Influence of this compound on Estrone Sulfotransferase Activity
Extensive research of scientific literature and biochemical databases did not yield specific information on the direct influence of this compound on estrone sulfotransferase (SULT1E1) activity. While the broader class of progestins has been studied for its effects on estrogen metabolism, dedicated studies detailing the enzymatic modulation of estrone sulfotransferase by this compound are not available in the reviewed sources.
Generally, progestogens can exert antiestrogenic effects by modulating the activity of enzymes involved in estrogen synthesis and inactivation. wikipedia.org For instance, progesterone has been shown to upregulate estrogen-inactivating enzymes such as estrone sulfotransferase in the endometrium. wikipedia.org This enzymatic action converts estrone into the biologically inactive estrone sulfate, thereby reducing the local concentration of active estrogens. wikipedia.orgoup.com
However, without specific studies on this compound, it is not possible to provide detailed research findings or quantitative data regarding its specific impact on estrone sulfotransferase activity. The table below lists the compounds that would be relevant to this area of study.
V. Preclinical Research Methodologies and Model Systems for Gestonorone Acetate Studies
In Vitro Biological Assays for Pharmacological Characterization
In vitro assays are fundamental to the initial characterization of Gestonorone (B1671453) acetate (B1210297), providing a controlled environment to dissect its molecular and cellular activities. These assays are crucial for determining receptor binding affinity, activation potential, and effects on specific cellular functions, thereby building a comprehensive pharmacological profile.
To quantify the ability of Gestonorone acetate to activate the progesterone (B1679170) receptor (PR), cell-based reporter gene assays are commonly employed. In this system, a host cell line that does not endogenously express PR, such as the human breast cancer cell line MDA-MB-231, is used. nih.gov
The methodology involves transiently transfecting these cells with two key genetic constructs:
An expression vector containing the genetic code for the human progesterone receptor (isoforms PR-A or PR-B).
A reporter plasmid containing a reporter gene (e.g., luciferase) whose expression is controlled by a promoter containing multiple progesterone response elements (PREs).
When this compound is introduced to the transfected cells, it binds to the expressed PR. This ligand-receptor complex then binds to the PREs on the reporter plasmid, initiating the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is directly proportional to the level of PR activation. By measuring this luminescence, researchers can determine the potency (EC50) and efficacy of this compound as a PR agonist. This assay can also be adapted to assess potential antagonist activity by co-administering this compound with a known agonist like progesterone. Furthermore, this technique can be used to study both the transactivation and transrepression mechanisms of the receptor. nih.gov
The influence of this compound on steroid hormone synthesis is evaluated through enzymatic assays targeting key steroidogenic enzymes. These assays are critical for identifying any potential modulation of hormone production pathways. A significant focus is placed on enzymes involved in androgen metabolism, such as 5α-reductase and 3β-hydroxysteroid dehydrogenase (3βHSD).
Research on the related compound, Gestonorone caproate, has demonstrated significant inhibition of the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in prostate tissue, indicating an inhibitory effect on 5α-reductase. nih.gov Similarly, other progestins like medroxyprogesterone (B1676146) acetate have been shown to be direct competitive inhibitors of human 3βHSDII. nih.gov
To assess the specific effects of this compound, in vitro assays are performed using purified enzymes, cell lysates, or microsomes from tissues or cells (e.g., yeast) engineered to express a specific human enzyme. nih.gov In a typical assay, the enzyme is incubated with its substrate (e.g., testosterone for 5α-reductase) in the presence and absence of varying concentrations of this compound. The rate of product formation (e.g., DHT) is then measured using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. These data allow for the calculation of key inhibitory constants, such as the Ki, which quantifies the compound's inhibitory potency.
The potential anti-neoplastic effects of this compound are investigated using assays that measure its impact on cell proliferation and programmed cell death (apoptosis) in hormonally responsive cancer cell lines. Progesterone and its analogs have been shown to exert cytotoxic and anti-proliferative effects in models of adrenocortical carcinoma and other cancers. researchgate.netmdpi.com
A variety of established methods are used to assess these cellular outcomes:
Cell Proliferation Assays: These assays quantify the rate of cell division. Common methods include direct cell counting, metabolic assays (e.g., MTT assay) that measure the activity of mitochondrial enzymes in living cells, and DNA synthesis assays, such as the BrdU incorporation assay, which measures the incorporation of a thymidine analog into the DNA of dividing cells. sciltp.com
Apoptosis Assays: These assays detect the biochemical and morphological hallmarks of apoptosis. promega.com Flow cytometry is a powerful tool for this purpose, often using Annexin V to detect the externalization of phosphatidylserine on the cell surface (an early apoptotic event) and propidium iodide (PI) to identify cells that have lost membrane integrity (a late apoptotic or necrotic event). nih.govbdbiosciences.com Another common approach is to measure the activity of caspases, the key executioner enzymes of apoptosis, using luminescent or colorimetric assays (e.g., Caspase-Glo® assays). promega.com
Clonogenic Assays: To determine the long-term effects on cell survival and reproductive integrity, the clonogenic or colony formation assay is used. This method assesses the ability of a single cell to undergo enough divisions to form a visible colony, providing insight into the cytostatic or cytotoxic effects of a compound over an extended period. sciltp.com
Table 1: Common In Vitro Assays for Proliferation and Apoptosis
| Assay Type | Principle | Endpoint Measured |
|---|---|---|
| Proliferation | ||
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric change proportional to viable cell number. |
| BrdU Assay | Incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle. bdbiosciences.com | Detection of BrdU with a specific antibody. |
| Apoptosis | ||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells; PI stains the DNA of cells with compromised membranes. promega.combdbiosciences.com | Differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. |
| Caspase-Glo® 3/7 Assay | A luminogenic caspase-3/7 substrate is cleaved by active caspases, producing a light signal. promega.com | Luminescence proportional to caspase-3/7 activity. |
| Long-Term Survival |
To understand the broader molecular mechanisms underlying the effects of this compound, high-throughput techniques like gene expression profiling and proteomics are utilized. These methods provide a global view of the changes in a cell's genetic and protein landscape following treatment.
Gene Expression Profiling: This involves treating a relevant cell line (e.g., PR-positive breast cancer cells) with this compound and then isolating the messenger RNA (mRNA). Using techniques such as quantitative real-time PCR (qRT-PCR) for specific genes or whole-genome microarrays and RNA-sequencing (RNA-Seq) for a comprehensive analysis, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways modulated by the compound, such as those involved in cell cycle control, apoptosis, or steroid metabolism. An analogous approach has been used to study glucocorticoid receptor-mediated gene expression changes in response to dexamethasone. nih.gov
Proteomic Analysis: Proteomics complements gene expression studies by analyzing changes at the protein level. Techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods (e.g., LC-MS/MS) are used to compare the protein profiles of treated versus untreated cells. This can identify changes in protein expression, post-translational modifications (like phosphorylation), and protein-protein interactions, providing deeper insight into the functional consequences of this compound treatment.
Non-Human In Vivo Model Systems for Progestogenic Activity Assessment
While in vitro assays are essential for molecular characterization, in vivo models are indispensable for understanding the physiological effects of this compound in a complex biological system. These models are primarily used to assess its progestogenic and anti-gonadotropic activities.
A primary indicator of progestogenic activity is the ability to modulate the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of ovarian function and inhibition of ovulation. Clinical data has shown that this compound effectively inhibits ovulation in women when administered in combination with an estrogen. wikipedia.org Preclinical studies in non-human primates or other relevant animal models are used to establish this activity and determine dose-response relationships.
The assessment of ovarian function in these models involves monitoring several key parameters, a methodology that has been well-established in studies of other progestins. nih.govnih.gov
Table 2: Parameters for In Vivo Assessment of Ovarian Function
| Parameter | Method of Assessment | Information Provided |
|---|---|---|
| Follicular Development | Transvaginal or abdominal ultrasonography | Measurement of the size and growth rate of ovarian follicles. Suppression of follicular growth is an indicator of ovarian quiescence. nih.gov |
| Ovulation | Progesterone measurement, ultrasound | A mid-luteal phase surge in serum progesterone is the definitive marker of a recent ovulation. The absence of this surge indicates anovulation. nih.govnih.gov |
| Hormone Levels | Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) on blood/serum samples | Measurement of key reproductive hormones: • Estradiol (B170435) (E2): Reflects follicular activity. • Luteinizing Hormone (LH): The mid-cycle LH surge triggers ovulation; its suppression prevents it. • Follicle-Stimulating Hormone (FSH): Crucial for follicular recruitment and growth. nih.gov |
| Endometrial Effects | Histological analysis of uterine tissue (in terminal studies) | Examination of the endometrium to confirm progestogenic effects, such as secretory transformation. |
In these studies, animals are treated with varying doses of this compound over one or more reproductive cycles. Regular blood samples and ultrasound examinations are conducted to track the hormonal and morphological changes detailed in the table above. The data gathered from these models are crucial for confirming the compound's intended progestogenic and ovulation-inhibiting effects.
Induction of Endometrial Secretory Transformation and Morphological Changes
Preclinical investigations into the effects of potent progestins, such as the closely related compound gestonorone caproate, utilize various model systems to characterize their impact on the endometrium. The primary action of such progestins is to induce the transformation of an estrogen-primed proliferative endometrium into a secretory state, a critical physiological process for uterine receptivity and the maintenance of pregnancy. patsnap.compatsnap.comnih.gov
In these preclinical models, which often include ovariectomized rodents or rabbits primed with estrogen, the administration of a progestin like gestonorone caproate initiates a cascade of well-defined histological and morphological changes. glowm.com Following treatment, the endometrium, which was previously characterized by glandular and stromal growth (proliferation), begins to differentiate. Histological examination reveals key transformations: the straight, narrow endometrial glands evolve into more complex, tortuous structures. The glandular epithelial cells cease proliferation and begin to synthesize and secrete glycoproteins and lipids into the glandular lumen. oatext.comscispace.com
A hallmark of this secretory transformation at the cellular level is the appearance of subnuclear vacuoles rich in glycogen. nih.gov As the secretory phase progresses, these vacuoles move to the apical portion of the cells before their contents are released. Other ultrastructural changes observed via electron microscopy in response to potent progestins include the development of giant mitochondria and an increase in the complexity of the endoplasmic reticulum, indicating heightened metabolic and secretory activity. nih.gov Concurrently, the endometrial stroma undergoes significant changes, including increased edema and decidualization—a process where stromal fibroblasts transform into specialized secretory cells. nih.gov These changes collectively prepare the uterine lining for potential embryo implantation. nih.gov
The table below summarizes typical findings from preclinical studies on the effects of potent progestins on endometrial morphology. While specific data for this compound is limited, these findings from related compounds illustrate the expected outcomes.
| Parameter | Model System | Observed Morphological/Histological Change | Significance |
|---|---|---|---|
| Glandular Epithelium | Estrogen-primed rabbit, rodent models | Shift from proliferative to secretory state; appearance of subnuclear glycogen vacuoles. nih.gov | Indicates cessation of growth and initiation of nutrient secretion. oatext.com |
| Glandular Structure | In vivo animal models (e.g., canine, bovine) | Increased tortuosity and luminal secretion. nih.govintjmorphol.com | Maximizes secretory surface area. |
| Stromal Tissue | Primate and rodent models | Increased vascularity, edema, and pre-decidual changes. nih.gov | Prepares the uterine wall for implantation and vascular support. nih.gov |
| Cellular Ultrastructure | In vitro organ cultures | Development of giant mitochondria, proliferation of endoplasmic reticulum. nih.gov | Reflects high metabolic and protein synthesis activity. |
Computational and Structural Biology Approaches
While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies for analyzing such steroidal compounds are well-established. These in silico techniques are crucial for understanding receptor-ligand interactions at a molecular level and for guiding the design of new, more potent, or selective analogues.
Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand, such as this compound, to its target protein, the progesterone receptor (PR). researchgate.net The process begins with the three-dimensional structures of the ligand and the receptor. The crystal structure of the PR's ligand-binding domain (LBD) is available from sources like the Protein Data Bank (e.g., PDB ID: 1A28). rcsb.org Docking algorithms then systematically sample numerous positions and conformations of the ligand within the receptor's binding pocket, scoring each pose based on factors like steric complementarity and intermolecular forces. ntu.edu.sg This analysis can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, providing insight into the structural basis of its progestational activity. researchgate.net
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-PR complex over time. plos.orgresearchgate.net MD simulations model the movements and interactions of every atom in the system, offering a view of the complex's stability and flexibility. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are analyzed to assess the stability of the binding pose. researchgate.net These simulations can reveal how the ligand binding induces conformational changes in the receptor, which is essential for its biological function. bohrium.com
Pharmacophore Modeling and In Silico Screening for this compound Analogues
Pharmacophore modeling is a technique used to distill the essential three-dimensional chemical features of a molecule that are necessary for it to bind to a specific receptor. nih.gov For a progestin like this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the keto groups), hydrogen bond donors, hydrophobic regions (the steroid scaffold), and aromatic rings if applicable. researchgate.net This model serves as a 3D query or template representing the ideal progestin.
Once a validated pharmacophore model is developed, it can be used for in silico or virtual screening of large chemical databases. nih.govnih.gov This process involves rapidly evaluating thousands or millions of compounds to identify those that match the pharmacophoric features. nih.gov Molecules that fit the model are considered "hits" and are prioritized for further investigation, such as molecular docking and, eventually, chemical synthesis and biological testing. This approach accelerates the discovery of novel analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.
The table below outlines the typical workflow and expected outcomes of applying these computational approaches to a steroidal progestin like this compound.
| Methodology | Objective | Key Inputs | Primary Outputs & Insights |
|---|---|---|---|
| Molecular Docking | Predict preferred binding mode and affinity of this compound within the PR binding pocket. | 3D structure of this compound; 3D crystal structure of Progesterone Receptor LBD (e.g., PDB: 1A28). rcsb.org | Binding energy score (affinity); identification of key interacting amino acid residues (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamic behavior of the ligand-receptor complex over time. | The docked complex from the previous step solvated in a simulated physiological environment. | RMSD/RMSF plots to confirm complex stability; analysis of conformational changes in the receptor upon ligand binding. nih.gov |
| Pharmacophore Modeling | Identify the essential 3D chemical features required for PR binding and agonist activity. | A set of known active progestins, including this compound. | A 3D model with defined features (e.g., H-bond acceptors, hydrophobic sites) and their spatial relationships. nih.gov |
| In Silico Screening | Discover novel compounds with potential progestational activity from large chemical libraries. | The validated pharmacophore model; large compound databases (e.g., ZINC, Maybridge). nih.govnih.gov | A ranked list of "hit" molecules that match the pharmacophore model, prioritized for further computational and experimental testing. |
Vi. Structure Activity Relationship Sar Studies and Rational Design of Gestonorone Acetate Derivatives
Identification of Key Structural Determinants for Progestogenic Potency and Selectivity
Gestonorone (B1671453) acetate (B1210297) is classified as a progestin, meaning it mimics the action of the natural hormone progesterone (B1679170) patsnap.com. Its progestogenic activity is mediated through its binding to the progesterone receptor (PR). General SAR studies for progestins highlight several key structural features that dictate potency and selectivity:
The Steroid Backbone: The fundamental steroid skeleton, particularly the A, B, C, and D rings, is essential for receptor binding hormonebalance.org. Gestonorone acetate possesses the characteristic four-ring steroid structure.
19-Nor Structure: The absence of the methyl group at the C19 position, characteristic of the 19-norprogesterone (B1209251) class to which this compound belongs, is a significant feature that often enhances progestogenic potency compared to their 19-methyl counterparts slideshare.netkup.at.
17α-Hydroxyl Group and Esterification: The presence of a 17α-hydroxyl group is generally important for progestogenic activity. In this compound, this hydroxyl group is esterified with acetate, forming the 17α-acetoxy moiety. Esterification at this position can influence pharmacokinetic properties and receptor binding affinity, though acetylation of the 17α-hydroxyl group in some progesterone derivatives has been shown to reduce androgen receptor (AR) bioactivity while maintaining or altering progesterone receptor (PR) bioactivity scribd.com. The specific impact of the 17α-acetate on this compound's PR binding and selectivity relative to other steroid receptors (like AR, estrogen receptor) is not extensively detailed in the provided literature, but its classification as a progestin indicates significant PR affinity.
SAR Analysis for Aromatase Inhibitory Activity in this compound Scaffolds
Aromatase is a key enzyme in estrogen biosynthesis, converting androgens into estrogens wikipedia.org. Inhibition of aromatase is a significant therapeutic strategy, particularly for estrogen-dependent breast cancer wikipedia.orgresearchgate.netinnovareacademics.in. While this compound is primarily known for its progestogenic activity, its scaffold has been explored for aromatase inhibition.
Research has demonstrated that this compound can serve as a precursor for compounds exhibiting aromatase inhibitory activity. Specifically, biotransformation of this compound using the fungus Cunninghamella blakesleeana yielded a derivative, 17α-acetoxy-10β,11β-dihydroxy-progesterone (Compound 1). This derivative was identified as a non-cytotoxic inhibitor of the human aromatase enzyme, with an IC50 value of 0.827 µM researchgate.netnih.govmdpi.com. This finding highlights that modifications to the this compound structure, such as the introduction of hydroxyl groups at the 10β and 11β positions, can confer aromatase inhibitory properties.
General SAR principles for steroidal aromatase inhibitors (AIs) suggest that:
Planarity of the A Ring: A planar A ring is crucial for affinity to aromatase wikipedia.orgcore.ac.uk.
C-3 Carbonyl Group: While often present, the C-3 carbonyl group is not strictly essential for anti-aromatase activity core.ac.uk.
Stereochemistry: Specific stereochemistry, such as 5R, is important for binding core.ac.uk.
D-Ring Modifications: Alterations to the steroidal cyclopentanone (B42830) D-ring, such as forming a δ-lactone, can decrease inhibitory potency core.ac.uk.
The derivative synthesized from this compound incorporates a dihydroxy modification, which, in conjunction with the existing steroid structure, contributes to its aromatase inhibitory effect.
Vii. Future Directions and Emerging Research Avenues for Gestonorone Acetate
Gestonorone (B1671453) Acetate (B1210297) as a Chemical Probe for Steroid Hormone Receptor Biology
Gestonorone acetate, as a derivative of 19-norprogesterone (B1209251), holds significant potential as a chemical probe for dissecting the intricate biology of steroid hormone receptors. Synthetic progestins are known to exhibit differential actions via the progesterone (B1679170) receptor (PR) and other steroid receptors. nih.gov The unique structural modifications of this compound could be leveraged to investigate the ligand-binding domains of progesterone receptor isoforms, PR-A and PR-B. nih.govnih.gov
Future research could employ this compound in competitive binding assays to determine its relative affinity for PR-A and PR-B compared to endogenous progesterone and other synthetic progestins. Such studies would provide valuable insights into how subtle changes in ligand structure influence receptor isoform selectivity. Furthermore, its interactions with androgen, glucocorticoid, and mineralocorticoid receptors could be systematically explored to create a comprehensive receptor binding profile. nih.gov This would be instrumental in understanding potential off-target effects and designing more selective therapeutic agents.
Advanced molecular modeling and structural biology techniques, in conjunction with this compound as a ligand, could illuminate the conformational changes induced in the receptor upon binding. This could reveal novel mechanisms of receptor activation or inhibition, contributing to a more nuanced understanding of steroid hormone signaling.
Advanced Investigations into Non-Canonical Progestogenic Actions
The classical mechanism of progestogen action involves the regulation of gene expression through nuclear progesterone receptors. However, there is a growing body of evidence for rapid, non-genomic actions of progestogens mediated by membrane-associated progesterone receptors (mPRs) and other signaling pathways. nih.govfrontiersin.orgnih.gov These non-canonical actions can influence a variety of cellular processes, including intracellular signaling cascades and ion channel activity. frontiersin.orgfrontiersin.org
Future investigations should focus on whether this compound can elicit such rapid, non-genomic responses. Studies in appropriate cell models could explore its ability to activate signaling pathways like the c-Src/Ras/Raf/ERK1/2 cascade, which has been shown to be modulated by progesterone. nih.gov Given that progesterone and certain synthetic progestins like medroxyprogesterone (B1676146) acetate have demonstrated rapid cytocidal effects on cancer cells through non-genomic pathways, it would be pertinent to investigate if this compound shares these properties. nih.gov
Elucidating the potential non-canonical actions of this compound would not only broaden our understanding of its biological activities but could also open up new avenues for its application in conditions where rapid modulation of cellular function is desirable.
Innovative Synthetic Strategies for Scalable Production and Derivatization
While the synthesis of this compound has been established, the development of more innovative and scalable synthetic strategies remains a key area for future research. A stereoselective asymmetric synthesis of 17α-acetyoxy-19-nor-progesterone has been reported, providing a foundation for further optimization. wikipedia.org Drawing inspiration from recent advancements in the synthesis of other complex steroid molecules, such as abiraterone (B193195) acetate, novel catalytic methods could be explored to improve yield and reduce by-products. clockss.org
The application of flow chemistry and enzymatic transformations could offer more sustainable and efficient manufacturing processes. Furthermore, the development of versatile synthetic routes would facilitate the creation of a library of this compound derivatives. By modifying different positions on the steroid nucleus, it may be possible to fine-tune its receptor binding profile, metabolic stability, and pharmacokinetic properties. This would be invaluable for developing next-generation progestins with enhanced therapeutic indices.
| Synthetic Approach | Potential Advantages | Relevant Analogy |
| Asymmetric Catalysis | High stereoselectivity, reduced need for chiral auxiliaries. | Synthesis of 17α-acetyoxy-19-nor-progesterone. wikipedia.org |
| Palladium-Catalyzed Cross-Coupling | Efficient formation of C-C bonds for derivatization. | Synthesis of Abiraterone Acetate. clockss.org |
| Biocatalysis | High selectivity under mild conditions, environmentally friendly. | Biotransformation in 19-norprogesterone synthesis. |
| Flow Chemistry | Improved safety, scalability, and process control. | General advancements in pharmaceutical manufacturing. |
Elucidation of Complete Metabolic Fates in Non-Human Biological Systems
A comprehensive understanding of the metabolic fate of this compound is crucial for its potential development. While studies on the in vivo metabolism of other synthetic progestins, such as medroxyprogesterone acetate and trenbolone (B1683226) acetate, have been conducted in various animal models, detailed metabolic profiling of this compound is lacking. nih.govnih.govnih.govnih.gov
Future research should utilize non-human biological systems, such as rodent and canine models, to delineate the primary metabolic pathways of this compound. The use of radiolabeled compounds would enable the tracking and identification of metabolites in plasma, urine, and feces. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), would be essential for the structural elucidation of these metabolites.
Key areas of investigation should include the identification of the major phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. For instance, it is known that the metabolism of cyproterone (B1669671) acetate, another steroidal progestin, primarily involves hydroxylation via CYP3A4. wikipedia.org Determining the specific cytochrome P450 enzymes responsible for the metabolism of this compound would be critical for predicting potential drug-drug interactions.
| Animal Model | Key Metabolic Parameters to Investigate |
| Rodent (Rat, Mouse) | Absorption, distribution, metabolism, and excretion (ADME) profile; identification of major urinary and fecal metabolites. |
| Canine | Comparative metabolism to assess interspecies differences; pharmacokinetic profiling. |
Role of this compound in Understanding Steroid Metabolism and Homeostasis
This compound and its derivatives could serve as valuable tools for investigating the complex interplay of steroid metabolism and homeostasis. The introduction of a synthetic steroid can perturb the endogenous hormonal milieu, providing insights into the regulatory mechanisms that govern steroid biosynthesis and catabolism.
Studies have shown that related compounds, such as gestonorone caproate, can influence the metabolism of other steroids like testosterone (B1683101). nih.gov Future research could explore the effects of this compound on the expression and activity of key steroidogenic enzymes, such as those in the cytochrome P-450 family and hydroxysteroid dehydrogenases. nih.govnih.gov
By observing how the administration of this compound alters the levels of various endogenous steroids and their metabolites, researchers can gain a deeper understanding of the feedback loops and cross-regulatory pathways that maintain steroid homeostasis. This knowledge is fundamental to understanding the pathophysiology of various endocrine disorders and could inform the development of novel therapeutic strategies.
Q & A
Q. What methodologies are employed in the stereoselective synthesis of gestonorone acetate and its intermediates?
The synthesis of this compound involves multi-step reactions, including cyanohydrin formation, esterification, and Grignard reactions. A patented process describes the use of norandrostenedione, potassium cyanide, and caprylic acid to generate intermediates, followed by methylmagnesium bromide for final derivatization . Stereoselectivity is achieved through controlled reaction conditions (e.g., temperature, catalysts) to ensure proper spatial orientation of hydroxyl and acetyl groups, critical for progesterone-like activity .
Q. How is this compound evaluated in in vitro receptor activity assays?
Studies use human pregnane X receptor (hPXR) and zebrafish PXR (zfPXR) reporter gene assays to measure EC50 (half-maximal effective concentration) and Max% (maximum response). For example, gestonorone showed distinct EC50 values compared to structurally similar progestins like chlormadinone acetate and desogestrel, with Max% values indicating partial agonism/antagonism . Such assays require standardized protocols (e.g., transient transfection, luciferase reporters) to ensure reproducibility.
Q. What regulatory and pharmacological classifications apply to this compound?
Gestonorone caproate (a related ester) is classified under the U.S. FDA's Unique Ingredient Identifier (H4G605B7VP) and the World Health Organization's Anatomical Therapeutic Chemical (ATC) system. It is scheduled under HS 29372300 for international trade and recognized as an INN (International Nonproprietary Name) . Its inclusion in hormone therapy guidelines reflects its progesterone receptor affinity and metabolic stability .
Q. How does this compound compare to other progestins in preclinical mutagenicity testing?
The Ames Salmonella/microsome test and HGPRT assay in V79 cells are used to assess genotoxicity. Gestonorone caproate, like other progestins (e.g., levonorgestrel, norethisterone), showed no mutagenic potential at cytotoxic or solubility-limited concentrations, even with metabolic activation (S9 mix) . These findings support its safety profile in early-stage drug development.
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s receptor activation data?
Discrepancies in EC50 and Max% values (e.g., partial vs. full agonism in hPXR assays) are addressed through orthogonal assays (e.g., co-activator recruitment, molecular docking) and structural analysis of substituents. For instance, hydroxyl and ketone groups in gestonorone derivatives influence binding kinetics and receptor conformational changes . Dose-response curve normalization and S9 metabolic fraction adjustments further refine data interpretation.
Q. How does this compound modulate immune responses in in vivo models?
In guinea pigs, gestonorone caproate reduces splenic macrophage Fcgamma receptor expression, impairing clearance of IgG-sensitized erythrocytes. This immunosuppressive effect is dose-dependent and reversible, suggesting utility in autoimmune disorders but requiring careful risk-benefit analysis in therapeutic contexts .
Q. What structural modifications enhance this compound’s antiandrogenic activity?
Comparative studies show that caproate esterification prolongs half-life, while substitutions at C17 (e.g., acetyl groups) enhance androgen receptor (AR) binding. Gestonorone caproate inhibits 5α-reductase, reducing dihydrotestosterone (DHT) synthesis, and competes with endogenous androgens for AR uptake . Computational modeling of steric hindrance and hydrophobicity guides optimization.
Q. How do metabolic pathways influence this compound’s pharmacokinetic variability?
Cytochrome P450 (CYP3A4)-mediated oxidation and esterase-driven hydrolysis of the caproate moiety contribute to inter-individual variability. Pharmacokinetic studies in zebrafish and human hepatocytes quantify metabolite profiles (e.g., 17α-hydroxy derivatives) and correlate them with efficacy-toxicity ratios .
Q. What in silico tools predict this compound’s drug-drug interaction potential?
Molecular docking simulations and quantitative structure-activity relationship (QSAR) models assess its affinity for transporters (e.g., P-glycoprotein) and CYP enzymes. For example, gestonorone’s logP (~3.5) and polar surface area (PSA) predict moderate blood-brain barrier penetration and low renal excretion .
Q. How can contradictory data on this compound’s dual progestogenic/antiandrogenic effects be reconciled?
Mechanistic studies differentiate receptor binding (e.g., progesterone vs. androgen receptors) and downstream signaling. Gestonorone caproate’s antiandrogenic action in prostate cancer models involves AR antagonism, while its progestogenic activity in endometrial cells is mediated via progesterone receptor isoform B (PR-B) . Tissue-specific co-factor expression (e.g., SRC-1) further explains context-dependent effects.
Q. Methodological Notes
- EC50 Determination : Use triplicate assays with vehicle controls (e.g., DMSO) to normalize baseline activity .
- Stereoselective Synthesis : Monitor reaction progress via HPLC-MS to ensure intermediate purity (>95%) .
- Mutagenicity Testing : Include positive controls (e.g., sodium azide) and validate S9 metabolic activity with reference compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
